6-Methylisatin

Description

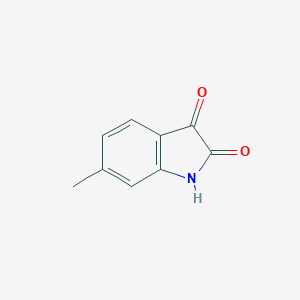

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJUMJDSHGVFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920897 | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-44-5 | |

| Record name | Indole-2,3-dione, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prepared by a Senior Application Scientist

An In-Depth Technical Guide to 6-Methylisatin for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide in-depth insights into its synthesis, properties, and critical role as a scaffold in modern pharmacology. Every piece of information is grounded in established scientific literature to ensure reliability and reproducibility in your laboratory setting.

Section 1: Core Molecular Identity and Physicochemical Properties

This compound is a methylated derivative of isatin, a privileged heterocyclic scaffold that is a cornerstone in the synthesis of a multitude of biologically active compounds. The addition of a methyl group at the 6-position of the indole ring subtly modifies its electronic and steric properties, offering a valuable analogue for structure-activity relationship (SAR) studies.

IUPAC Name and CAS Identification

Structural and Chemical Formula

The core structure consists of an indole nucleus with ketone groups at positions 2 and 3 and a methyl group at position 6.

-

Molecular Formula: C₉H₇NO₂[3]

Physicochemical and Computed Properties

Understanding the physical and chemical properties of this compound is fundamental for its handling, storage, and application in synthetic chemistry and biological assays. This data has been consolidated from multiple authoritative sources.

| Property | Value | Source(s) |

| Appearance | Yellow to orange crystalline powder | [5] |

| Melting Point | >147 °C | [5] |

| Boiling Point | 366.6 °C (Predicted) | [5] |

| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone | [5] |

| pKa | 9.87 ± 0.20 (Predicted) | [5] |

| XLogP3 | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Storage Conditions | 2-8°C, Refrigerator, protect from light | [4] |

Section 2: Synthesis of this compound

The synthesis of isatin and its derivatives is a well-established area of organic chemistry. The Sandmeyer isonitrosoacetanilide isatin synthesis is a classic and reliable method that can be adapted for this compound, starting from 4-methylaniline.

Sandmeyer Synthesis Workflow

The workflow involves two primary stages: the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to form the isatin ring.

Caption: Generalized workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Adapted from Sandmeyer Method)

This protocol is an adaptation of the classic Sandmeyer synthesis for isatin, tailored for the preparation of this compound.[6] The causality for key reagents is explained within the steps.

Part A: Synthesis of N-(4-methylphenyl)-2-(hydroxyimino)acetamide (6-Methyl-isonitrosoacetanilide)

-

Reaction Setup: In a 2L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1.2L of water.

-

Addition of Reagents: To this solution, add in sequence:

-

Crystallized sodium sulfate (1300 g) - Causality: Acts as a "salting out" agent to facilitate the precipitation of the product.

-

A solution of 4-methylaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol) - Causality: The acid protonates the aniline, making it soluble in the aqueous reaction medium.

-

A solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water - Causality: Hydroxylamine is the nucleophile that reacts with the in-situ formed aldehyde to generate the oxime (isonitroso) group.

-

-

Heating: Heat the mixture to a vigorous boil. The reaction is typically complete within 1-2 minutes of boiling.

-

Isolation: Cool the flask in an ice bath. The product will crystallize. Collect the solid by suction filtration and air-dry.

Part B: Cyclization to this compound

-

Reaction Setup: In a 1L flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (326 mL) to 50°C.

-

Addition of Intermediate: Add the dry N-(4-methylphenyl)-2-(hydroxyimino)acetamide from Part A in small portions, ensuring the temperature is maintained between 60-70°C. Use an ice bath for external cooling as this step is exothermic. - Causality: Concentrated sulfuric acid is a powerful dehydrating agent and catalyst that facilitates the electrophilic cyclization onto the aromatic ring to form the five-membered lactam ring of the isatin core.

-

Reaction Completion: After the addition is complete, heat the mixture to 80°C for 10 minutes.

-

Precipitation: Cool the reaction mixture to room temperature and pour it slowly over a large volume (10-12x) of cracked ice.

-

Isolation and Purification: The crude this compound will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. Recrystallization from ethanol or acetic acid can be performed for further purification.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The isatin scaffold is of immense interest to the pharmaceutical industry due to its wide spectrum of biological activities.[7][8] The core structure acts as a versatile template that can be chemically modified to generate derivatives with enhanced potency and selectivity for various biological targets. This compound serves as a key starting material in this discovery process.

Overview of Reported Biological Activities for Isatin Derivatives

While specific studies on this compound are less common than its 5-methyl isomer, the biological activities of the isatin class are well-documented and provide a strong rationale for its use in screening and synthesis campaigns.

| Biological Activity | Therapeutic Area | Key Insights and Rationale |

| Anticancer | Oncology | Isatin derivatives, such as those targeting Cyclin-Dependent Kinase 2 (CDK2), can inhibit cell cycle progression, a hallmark of cancer.[9] The isatin core provides a scaffold for designing potent enzyme inhibitors. |

| Antiviral | Infectious Disease | Methisazone, an N-methylisatin derivative, was historically used against poxviruses. This highlights the potential of the isatin core in developing agents against viral targets.[7] |

| Anticonvulsant | Neurology | Various isatin semicarbazones have demonstrated significant anticonvulsant activity in preclinical models, suggesting modulation of ion channels or neurotransmitter systems.[7] |

| Antitubercular | Infectious Disease | Substituted indolinones have shown activity against M. tuberculosis, indicating that the isatin scaffold can be used to develop novel antibacterial agents.[7][8] |

| Enzyme Inhibition | Various | The isatin moiety is a key component in inhibitors of caspases, kinases, and proteases, making it a valuable starting point for targeted drug design. |

Case Study: Isatin Derivatives as CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is common in many cancers. Inhibiting CDK2 is a validated strategy for cancer therapy. Recent studies on 5-methylisatin derivatives have shown that the isatin core can be functionalized to create potent CDK2 inhibitors.[9]

The mechanism involves the inhibitor binding to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its substrate proteins (like Retinoblastoma protein, Rb) and thereby arresting the cell cycle, typically at the G1/S transition.

Caption: Mechanism of cell cycle arrest via CDK2 inhibition by an isatin-based compound.

Section 4: Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of synthesized this compound. The expected spectroscopic data are based on the known structure and data from closely related isatin analogues.[10]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

-

~11.0 ppm (s, 1H): N-H proton of the amide. The chemical shift is variable and the peak is often broad.

-

~7.5 - 7.0 ppm (m, 3H): Aromatic protons (H-4, H-5, H-7). These appear as a complex multiplet in the downfield region.

-

~2.4 ppm (s, 3H): -CH₃ protons of the methyl group at the C-6 position.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

-

~184 ppm: Carbonyl carbon (C-2).

-

~158 ppm: Carbonyl carbon (C-3).

-

~150-110 ppm: Aromatic carbons (C-4, C-5, C-6, C-7, C-3a, C-7a).

-

~21 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (KBr Pellet)

-

~3200 cm⁻¹ (broad): N-H stretching vibration.

-

~1745 cm⁻¹ (strong): C=O stretching (ketone at C-3).

-

~1725 cm⁻¹ (strong): C=O stretching (amide at C-2).

-

~1615, ~1470 cm⁻¹ (medium): C=C stretching of the aromatic ring.

Mass Spectrometry (EI-MS)

-

m/z 161: Molecular ion peak [M]⁺˙, confirming the molecular weight.

-

m/z 133: Fragment corresponding to the loss of CO ([M-CO]⁺˙).

References

-

Synthesis of phenyl-6-methyl isatin . PrepChem.com. Available at: [Link]

-

CAS No : 1128-47-8 | Product Name : this compound . Pharmaffiliates. Available at: [Link]

-

6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Biological activities of isatin and its derivatives . PubMed, National Library of Medicine. Available at: [Link]

- Synthesis method of isatin derivatives. Google Patents.

-

Biological activities of isatin and its derivatives . ResearchGate. Available at: [Link]

-

A Survey of Isatin Hybrids and their Biological Properties . Preprints.org. Available at: [Link]

-

Biological targets for isatin and its analogues: Implications for therapy . PMC, National Library of Medicine. Available at: [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors . MDPI. Available at: [Link]

-

5-Methylisatin | C9H7NO2 | CID 11840 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Isatin . Organic Syntheses. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 1128-47-8 | AChemBlock [achemblock.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Methylisatin: From Discovery to Modern Applications

This guide provides a comprehensive overview of 6-Methylisatin, a key derivative of the versatile isatin scaffold. We will explore its historical context, delve into its synthesis, characterize its properties, and examine its significance in contemporary drug discovery and chemical biology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important heterocyclic compound.

The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound first identified in 1841 by Erdmann and Laurent through the oxidation of indigo dye.[1] This indole derivative, featuring a fused benzene and pyrrole ring, possesses a unique combination of a lactam and a ketone group, which imparts a rich chemical reactivity.[2] Over the decades, the isatin nucleus has established itself as a "privileged scaffold" in medicinal chemistry. Its structural flexibility allows for substitutions at multiple positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[3][4] These activities include anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, making the isatin framework a cornerstone for the design of novel therapeutic agents.[5][6]

Historical Perspective: The Synthesis of the Isatin Core

The initial discovery of isatin relied on the chemical degradation of a natural product.[1] However, the advancement of organic synthesis in the late 19th and early 20th centuries provided more practical and scalable methods for its preparation. Among these, the Sandmeyer isatin synthesis , first reported in 1919, remains one of the most fundamental and widely adopted methods.[7][8] This two-step procedure involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin ring system.[7][9]

Other notable methods for synthesizing the isatin core include the Stolle and Gassman syntheses, which provide alternative routes and accommodate different starting materials and substituent patterns.[10] The robustness and efficiency of these classical methods have enabled chemists to generate a diverse array of substituted isatins, including the subject of this guide, this compound.

Synthesis of this compound via the Sandmeyer Reaction

The Sandmeyer synthesis is readily adapted for the preparation of this compound (6-methyl-1H-indole-2,3-dione) by utilizing a corresponding methylated aniline as the starting material. The overall workflow begins with 4-methylaniline (p-toluidine) and proceeds through a key intermediate to the final cyclized product.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure based on the classical Sandmeyer methodology.[8]

Part A: Synthesis of 2-(Hydroxyimino)-N-(4-methylphenyl)acetamide (Isonitrosoacet-p-toluidide)

-

Reaction Setup: In a large round-bottomed flask, dissolve chloral hydrate in water.

-

Addition of Reagents: To this solution, add crystallized sodium sulfate, followed by a solution of 4-methylaniline in water containing concentrated hydrochloric acid. Finally, add an aqueous solution of hydroxylamine hydrochloride.

-

Heating: Heat the mixture to a vigorous boil. The reaction is typically complete within minutes of boiling, signaled by the precipitation of the isonitrosoacetanilide product.

-

Isolation: Cool the reaction mixture in an ice bath to ensure complete crystallization. Filter the solid product via suction, wash with cold water, and air-dry. The resulting intermediate is 2-(hydroxyimino)-N-(4-methylphenyl)acetamide.

Part B: Cyclization to this compound

-

Acid-Catalyzed Cyclization: In a separate flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid to approximately 50°C.

-

Addition of Intermediate: Add the dry 2-(hydroxyimino)-N-(4-methylphenyl)acetamide from Part A in small portions, maintaining the reaction temperature between 60-70°C. Use external cooling as needed to control the exothermic reaction.

-

Reaction Completion: Once the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure the cyclization goes to completion.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly over a large volume of cracked ice. The crude this compound will precipitate.

-

Purification: Collect the solid by filtration. For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution, filtered to remove impurities, and then re-precipitated by acidifying the filtrate with hydrochloric acid. The resulting purified this compound is filtered, washed with water, and dried.[8]

Visualization of the Synthetic Workflow

Caption: Sandmeyer synthesis workflow for this compound.

Physicochemical and Spectroscopic Profile

This compound is typically an orange to yellow crystalline powder.[11] Its key properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 6-methyl-1H-indole-2,3-dione | [12] |

| Synonyms | 6-Methylindoline-2,3-dione | [11][12] |

| CAS Number | 1128-47-8 | [12][13] |

| Molecular Formula | C₉H₇NO₂ | [12] |

| Molecular Weight | 161.16 g/mol | [12] |

| Appearance | Yellow to orange crystalline powder | [11] |

| Melting Point | >147 °C | [11] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [11] |

Spectroscopic data is crucial for the structural confirmation of this compound. In ¹H-NMR spectroscopy, characteristic signals include a singlet for the methyl group protons, multiplets in the downfield region for the aromatic protons, and a potentially broad singlet for the N-H proton. In ¹³C-NMR, distinct signals for the two carbonyl carbons are observed at the downfield end of the spectrum. Mass spectrometry would show a molecular ion peak [M]⁺ at m/z 161.[14]

Biological Significance and Applications in Drug Discovery

The isatin scaffold is a well-established pharmacophore, and the introduction of substituents onto the aromatic ring significantly modulates its biological activity. The methyl group at the C-6 position of this compound influences the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

While much of the literature discusses isatin derivatives broadly, specific research on methylated isatins underscores their therapeutic potential. For instance, derivatives of 5-methylisatin have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle and a promising target for cancer therapy.[15] The N-dimethyl and morpholino derivatives of 5-methylisatin have also shown notable biological effects.[16] This highlights that the position and nature of substituents are key determinants of activity.

This compound serves as a crucial building block for the synthesis of more complex, biologically active molecules.[13] Its reactive ketone at the C-3 position is a common site for derivatization, often through condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively. These derivatives have shown a remarkable range of activities, including:

-

Anticancer Activity: Isatin derivatives are known to inhibit various targets involved in cancer progression, such as kinases, tubulin polymerization, and histone deacetylases.[17][18]

-

Antimicrobial and Antiviral Effects: The isatin core is present in molecules with activity against bacteria, fungi, and viruses, including HIV and poxviruses.[3][16]

-

Neuropharmacological Activity: Certain isatin derivatives act as inhibitors of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases like Parkinson's.[19][20]

The diagram below illustrates the core isatin pharmacophore and highlights the key positions for chemical modification that drive its diverse biological activities.

Caption: Pharmacophoric features of the isatin scaffold.

Conclusion

This compound represents a historically significant and synthetically accessible derivative of the privileged isatin scaffold. Born from classical synthetic methodologies like the Sandmeyer reaction, it continues to be a compound of high interest for medicinal chemists and researchers. Its value lies not only in its own potential biological activities but, more importantly, in its role as a versatile starting material for the creation of novel and potent therapeutic agents. The ongoing exploration of isatin derivatives, including those originating from this compound, ensures that this remarkable heterocyclic system will remain at the forefront of drug discovery for years to come.

References

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI. Available at: [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). PubMed Central. Available at: [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). PubMed. Available at: [Link]

-

A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. (n.d.). ResearchGate. Available at: [Link]

-

A Review on Pharmacological Attributes of Isatin. (2023). IJPPR. Available at: [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Sandmeyer Isatin Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

-

Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Available at: [Link]

-

Isatin. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

(PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). ResearchGate. Available at: [Link]

-

Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.). Preprints.org. Available at: [Link]

-

6-Methyl-1H-indole-2,3-dione. (2024). PubChem. Available at: [Link]

-

Biological activities of isatin and its derivatives. (2005). PubMed. Available at: [Link]

-

(PDF) Isatin Derivatives with Several Biological Activities. (2014). ResearchGate. Available at: [Link]

-

Biological activities of isatin and its derivatives. (2005). ResearchGate. Available at: [Link]

-

A Survey of Isatin Hybrids and their Biological Properties. (2024). Preprints.org. Available at: [Link]

-

RECENT PHARMACOLOGICAL ADVANCEMENTS IN ISATIN CHEMISTRY. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2024). MDPI. Available at: [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2021). National Institutes of Health. Available at: [Link]

-

CAS No : 1128-47-8 | Product Name : this compound. (n.d.). Pharmaffiliates. Available at: [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences. Available at: [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]

- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. journals.irapa.org [journals.irapa.org]

- 10. researchgate.net [researchgate.net]

- 11. lbaochemicals.com [lbaochemicals.com]

- 12. 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. benchchem.com [benchchem.com]

- 15. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

- 16. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. hakon-art.com [hakon-art.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 6-Methylisatin from 2-Methylaniline

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone class of heterocyclic compounds, serving as pivotal precursors in the synthesis of pharmaceuticals and other biologically active molecules. Their broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes the development of efficient and scalable synthetic routes to substituted isatins a critical endeavor for drug discovery professionals. This guide provides a comprehensive, in-depth exploration of the primary synthetic pathways to this compound, a key substituted isatin, starting from the readily available precursor, 2-methylaniline (m-toluidine). We will dissect two classical and robust methodologies: the Sandmeyer isatin synthesis and the Stolle synthesis. This document is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed, replicable protocols but also a deep dive into the mechanistic rationale and field-proven insights behind the experimental choices.

Strategic Overview: Pathways from 2-Methylaniline

The synthesis of the isatin core from an aniline precursor fundamentally involves the introduction of a two-carbon unit and subsequent intramolecular cyclization. For the preparation of this compound from 2-methylaniline, two primary strategies stand out for their reliability and historical significance:

-

The Sandmeyer Isatin Synthesis : This classic, two-step approach first builds an α-(hydroxyimino)acetanilide intermediate from the aniline, which is then cyclized under strong acidic conditions. It is particularly effective for anilines bearing electron-withdrawing groups but is broadly applicable.

-

The Stolle Synthesis : An important alternative, the Stolle synthesis involves the acylation of the aniline with oxalyl chloride, followed by a Lewis acid-mediated intramolecular Friedel-Crafts reaction to forge the isatin ring system.

This guide will elaborate on both methods, providing the necessary technical detail for successful laboratory execution.

Method I: The Sandmeyer Synthesis of this compound

The Sandmeyer synthesis, first reported in 1919, remains one of the most widely used methods for preparing isatins due to its operational simplicity and use of accessible reagents. The overall transformation is a two-stage process.

Principle and Mechanism

The synthesis proceeds via two distinct, sequential reactions:

-

Step 1: Formation of 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide : This step involves a condensation reaction between 2-methylaniline, chloral hydrate, and hydroxylamine. Chloral hydrate reacts with 2-methylaniline to form an unstable intermediate. This is then attacked by hydroxylamine to yield the α-(hydroxyimino)acetanilide, also known as an isonitrosoacetanilide. Sodium sulfate is typically used in large excess to facilitate the precipitation of the product from the aqueous reaction medium.

-

Step 2: Acid-Catalyzed Cyclization : The isolated isonitrosoacetanilide intermediate undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a strong dehydrating acid, typically concentrated sulfuric acid. The acid protonates the oxime, facilitating the loss of water and generating a reactive nitrilium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring to form the five-membered lactam ring, which, after tautomerization and hydrolysis, yields the final this compound product.

The workflow and mechanism are visualized below.

Caption: Workflow for the Sandmeyer synthesis of this compound.

Caption: Simplified mechanism of the Sandmeyer isatin synthesis.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for isatin synthesis published in Organic Syntheses.

Part A: Synthesis of 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide

-

Reaction Setup : In a 2 L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of chloral hydrate (43.0 g, 0.26 mol) in water (600 mL).

-

Addition of Reagents : To this solution, add crystallized sodium sulfate (Na₂SO₄·10H₂O, 650 g) and stir until dissolved.

-

Aniline Solution : In a separate beaker, prepare a solution of 2-methylaniline (26.8 g, 0.25 mol) in water (150 mL) containing concentrated hydrochloric acid (26 mL, ~0.31 mol). Stir until the aniline has fully dissolved.

-

Hydroxylamine Solution : Prepare a solution of hydroxylamine hydrochloride (55.0 g, 0.79 mol) in water (250 mL).

-

Reaction Execution : Add the 2-methylaniline hydrochloride solution to the flask, followed immediately by the hydroxylamine hydrochloride solution.

-

Heating : Heat the mixture with vigorous stirring. The solution should be brought to a rolling boil within approximately 30-40 minutes. Continue to boil for 2-5 minutes, during which the product will begin to precipitate.

-

Isolation : Cool the flask in an ice-water bath to complete the crystallization. Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The expected yield of the crude intermediate is typically in the range of 80-90%.

Part B: Synthesis of this compound

-

Reaction Setup : In a 1 L round-bottomed flask fitted with an efficient mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (300 g, ~163 mL) to 50 °C.

-

Addition of Intermediate : Add the dry 2-(hydroxyimino)-N-(2-methylphenyl)acetamide (38.0 g, 0.21 mol) from Part A in small portions, ensuring the reaction temperature is maintained between 60-70 °C. Use an external cooling bath (ice-water) to control the exothermic reaction.

-

Reaction Completion : Once the addition is complete, heat the dark solution to 80 °C and hold at this temperature for 10 minutes.

-

Product Precipitation : Cool the reaction mixture to room temperature and then pour it carefully onto 1.5 L of cracked ice with stirring.

-

Isolation and Purification : Allow the mixture to stand for 30 minutes. The crude this compound will precipitate as an orange-red solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from glacial acetic acid or ethanol to yield bright orange-red crystals.

Causality & Field-Proven Insights

-

Role of Chloral Hydrate : Chloral hydrate serves as a masked form of glyoxylic acid, providing the two-carbon electrophilic fragment required to react with the aniline nucleophile.

-

Excess Hydroxylamine : A significant excess of hydroxylamine hydrochloride is crucial to drive the formation of the oxime and prevent side reactions.

-

Function of Sodium Sulfate : While it aids in "salting out" the organic product, sodium sulfate also appears to play a more specific role in the reaction's success, as other salts like sodium chloride are ineffective.

-

Temperature Control during Cyclization : The addition of the isonitrosoacetanilide to sulfuric acid is highly exothermic. Maintaining the temperature between 60-70 °C is critical. Temperatures that are too low will result in an incomplete reaction, while temperatures that are too high can lead to charring and decomposition, significantly reducing the yield and purity.

-

The Power of Sulfuric Acid : Concentrated sulfuric acid acts as both the catalyst and a powerful dehydrating agent, facilitating the formation of the key nitrilium ion electrophile for the ring-closing step.

Method II: The Stolle Synthesis of this compound

The Stolle synthesis is a powerful alternative, particularly for N-substituted isatins, but is also highly effective for N-unsubstituted targets. It is a two-step procedure involving acylation followed by a Lewis acid-catalyzed cyclization.

Principle and Mechanism

-

Step 1: Acylation : 2-Methylaniline is reacted with oxalyl chloride. This is a standard nucleophilic acyl substitution where the nitrogen of the aniline attacks one of the carbonyl carbons of oxalyl chloride, displacing a chloride ion to form an N-(2-methylphenyl)oxamoyl chloride intermediate.

-

Step 2: Intramolecular Friedel-Crafts Acylation : The intermediate is not isolated but is treated in situ with a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the activated aromatic ring in an intramolecular Friedel-Crafts reaction, leading to the formation of the this compound product after workup.

The workflow and mechanism are visualized below.

Caption: Workflow for the Stolle synthesis of this compound.

Caption: Simplified mechanism of the Stolle isatin synthesis.

Detailed Experimental Protocol

-

Reaction Setup : In a three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution), suspend anhydrous aluminum chloride (40.0 g, 0.30 mol) in carbon disulfide (150 mL).

-

Formation of Acyl Chloride : In the dropping funnel, prepare a solution of 2-methylaniline (10.7 g, 0.10 mol) in carbon disulfide (50 mL). Add oxalyl chloride (15.2 g, 0.12 mol) dropwise to this solution with cooling.

-

Addition : Once the initial reaction of the aniline and oxalyl chloride has subsided, add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes.

-

Reaction : After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours until the evolution of HCl gas ceases.

-

Quenching and Workup : Cool the reaction mixture in an ice bath and quench by the slow, careful addition of crushed ice, followed by dilute hydrochloric acid to dissolve the aluminum salts.

-

Isolation and Purification : The carbon disulfide layer can be separated, and the aqueous layer extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by recrystallization.

Causality & Field-Proven Insights

-

Choice of Lewis Acid : Aluminum chloride is the most common and cost-effective Lewis acid for this transformation. Its role is to activate the acyl chloride for the otherwise difficult intramolecular Friedel-Crafts reaction. Other Lewis acids like TiCl₄ or BF₃·Et₂O can also be used.

-

Solvent : Anhydrous, non-polar solvents like carbon disulfide or dichloromethane are required to prevent reaction with the Lewis acid and reagents.

-

Stoichiometry : An excess of the Lewis acid is necessary to drive the reaction to completion, as it complexes with both the starting material and the product.

-

Advantages over Sandmeyer : The Stolle synthesis often proceeds under milder temperature conditions than the Sandmeyer cyclization step and can be more amenable to substrates that are sensitive to strong, hot mineral acids.

Data Summary and Product Characterization

Successful synthesis must be confirmed by thorough analytical characterization of the final product.

Physical and Quantitative Data

| Property | This compound | Reference |

| CAS Number | 1128-47-8 | |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Yellow to orange crystalline powder | |

| Melting Point | >147 °C | |

| Typical Yield (Sandmeyer) | 60-75% (overall) | General Literature |

| Typical Yield (Stolle) | 50-70% (overall) | General Literature |

Spectroscopic Data for this compound

Final product identity and purity should be rigorously confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton NMR) : The spectrum will show characteristic signals for the aromatic protons on the substituted ring, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the amide.

-

¹³C NMR (Carbon NMR) : The carbon spectrum is defined by two downfield signals for the C2 and C3 carbonyl carbons, signals for the aromatic carbons, and an upfield signal for the methyl carbon.

-

IR (Infrared) Spectroscopy : The IR spectrum will be dominated by strong absorption bands for the N-H stretch (around 3200-3400 cm⁻¹) and two distinct C=O stretching vibrations for the ketone and amide carbonyls (typically between 1700-1760 cm⁻¹).

-

MS (Mass Spectrometry) : The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 161, confirming the molecular weight of the compound.

Conclusion

The Sandmeyer and Stolle syntheses represent two robust and reliable pillars for the production of this compound from 2-methylaniline. The Sandmeyer method, characterized by its use of simple, aqueous reagents and a strong acid cyclization, is a widely practiced and scalable route. The Stolle synthesis offers a valuable alternative, proceeding via a Friedel-Crafts mechanism under Lewis acidic conditions, which may be advantageous for certain sensitive substrates. The choice between these methods will depend on factors such as substrate compatibility, available reagents, and desired scale. This guide provides the foundational knowledge, mechanistic understanding, and detailed protocols necessary for drug development professionals to confidently execute these syntheses and advance their research programs.

References

-

LBAO Chemicals. This compound | 1128-47-8 | 98%. [Online]. Available: [Link]

-

Patt, W. C., et al. (2012). Synthesis of Substituted Isatins. ACS Medicinal Chemistry Letters, 3(4), 322-326. Available: [Link]

-

Name Reactions in Organic Synthesis. Sandmeyer Isatin Synthesis. [Online]. Available: [Link]

-

SynArchive. Sandmeyer Isatin Synthesis. [Online]. Available: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14318, 6-Methyl-1H-indole-2,3-dione. [Online]. Available: [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of Trakya University Faculty of Science, 22(2), 113-122. Available: [Link]

-

BenchChem Technical Support Team. (2025). The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide for Drug Discovery. [Online]. Available: [Link]

-

Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. Coll. Vol. 1, p.327 (1941). Available: [Link]

-

Pharmaffiliates. This compound | CAS No: 1128-47-8. [Online]. Available: [Link]

-

Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Research and Therapy, 7(9), 3935-3944. Available: [Link]

-

ResearchGate. Stolle's approach to isatin synthesis. [Online]. Available: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11840, 5-Methylisatin. [Online]. Available: [Link]

-

Al-Haiza, M. A. (2012). Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. Journal of Saudi Chemical Society, 16(4), 453-457. Available: [Link]

An In-depth Technical Guide to the Spectroscopic Data of 6-Methylisatin

This guide provides a comprehensive analysis of the spectroscopic data for 6-methylisatin (6-methyl-1H-indole-2,3-dione), a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1] The structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Introduction to this compound and its Spectroscopic Importance

Isatin and its derivatives are a well-known class of organic compounds that form the backbone of various synthetic and naturally occurring molecules with diverse biological activities.[2][3] The introduction of a methyl group at the 6-position of the isatin core can significantly influence its electronic distribution, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. Accurate and unambiguous characterization of this compound is the foundational step in any research and development endeavor. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure, offering a detailed fingerprint of the compound.

This guide is structured to provide not just the raw data but also an expert interpretation, explaining the causal relationships between the molecular structure and the observed spectroscopic signals.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the standard atom numbering for the this compound scaffold is presented below. This numbering system will be used consistently throughout this guide.

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.

Table 2: ¹³C NMR Data for this compound (Typical Values in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~184 | C-2 (Amide C=O) | The amide carbonyl carbon is highly deshielded and appears at a very downfield chemical shift. |

| ~159 | C-3 (Ketone C=O) | The ketone carbonyl carbon is also significantly deshielded, but typically less so than the amide carbonyl. |

| ~150 | C-7a | This is a quaternary aromatic carbon attached to nitrogen, leading to a downfield shift. |

| ~138 | C-6 | Aromatic carbon bearing the methyl group. |

| ~125 | C-4 | Aromatic methine carbon. |

| ~122 | C-5 | Aromatic methine carbon. |

| ~118 | C-3a | Quaternary aromatic carbon adjacent to the carbonyl group. |

| ~110 | C-7 | Aromatic methine carbon. |

| ~21 | -CH₃ | The methyl carbon is in a shielded environment, resulting in an upfield chemical shift. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Expert Interpretation |

| ~3200 | N-H Stretch | Medium | Amide | The position and broadness of this peak can be influenced by hydrogen bonding. |

| ~3100-3000 | C-H Stretch | Medium | Aromatic | Characteristic of sp² C-H bonds in the benzene ring. |

| ~2950-2850 | C-H Stretch | Medium | Aliphatic | Corresponds to the C-H bonds of the methyl group. |

| ~1740 | C=O Stretch | Strong | Ketone (C-3) | The two carbonyl groups give rise to strong, distinct absorption bands. |

| ~1720 | C=O Stretch | Strong | Amide (C-2) | The position of these bands is sensitive to the molecular environment and conjugation. |

| ~1610, ~1470 | C=C Stretch | Medium | Aromatic Ring | These are characteristic skeletal vibrations of the benzene ring. |

Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, with a molecular formula of C₉H₇NO₂, the expected molecular weight is 161.16 g/mol . [4][5] Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Relative Intensity | Expert Interpretation |

| 161 | [M]⁺˙ | High | The molecular ion peak, confirming the molecular weight of the compound. [5] |

| 133 | [M - CO]⁺˙ | High | A common fragmentation pathway for isatins is the loss of a carbonyl group. |

| 105 | [M - 2CO]⁺˙ | High | Subsequent loss of the second carbonyl group. |

| 77 | [C₆H₅]⁺ | Medium | Represents the phenyl fragment. |

Conclusion

The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a robust and self-validating framework for the structural confirmation of this compound. The detailed interpretation of each spectrum, grounded in the principles of chemical structure and spectroscopy, offers researchers and drug development professionals the necessary tools for confident identification and further investigation of this important molecule. The provided experimental protocols serve as a practical guide for obtaining high-quality data.

References

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]

-

Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. PubMed. [Link]

-

Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. [Link]

-

New Isatin Based Thiosemicarbazone Derivatives: Synthesis, Spectroscopic Characterization and Theoretical Studies. ResearchGate. [Link]

-

New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. DergiPark. [Link]

-

5-Methylisatin | C9H7NO2. PubChem. [Link]

-

(a) 13 C NMR spectrum of N-methylisatin (1 a). ResearchGate. [Link]

-

6-Methyl-1H-indole-2,3-dione | C9H7NO2. PubChem. [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. This compound 97% | CAS: 1128-47-8 | AChemBlock [achemblock.com]

- 5. 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activities of isatin and its derivatives

An In-depth Technical Guide to the Biological Activities of Isatin and Its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Executive Summary

Isatin (1H-indole-2,3-dione) represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Endogenously found in human tissues, this simple yet versatile heterocyclic compound has become the foundation for a vast library of synthetic derivatives with a remarkable spectrum of biological activities.[3][4][5] Its synthetic tractability, allowing for precise modifications at multiple positions, has enabled the development of potent and selective agents targeting key players in human disease.[6] This guide provides a technical deep-dive into the principal therapeutic applications of isatin derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the validated experimental protocols used to characterize their activity. We will explore their roles as anticancer, neuroprotective, antimicrobial, and antiviral agents, offering field-proven insights for professionals in drug discovery and development.

Potent Anticancer Activities of Isatin Derivatives

The isatin scaffold is a cornerstone in the development of modern anticancer therapeutics, due in large part to its ability to target multiple oncogenic pathways, including kinase signaling, microtubule dynamics, and programmed cell death.[2][7] This multi-targeting capability offers a promising strategy to enhance efficacy and overcome drug resistance.[2][3]

Mechanism of Action I: Inhibition of Receptor Tyrosine Kinases (RTKs)

Dysregulation of protein kinases, particularly RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers, driving tumor growth and angiogenesis.[2][8] Isatin derivatives have been exceptionally successful as kinase inhibitors.[6][9] The oxindole core, closely related to isatin, is famously found in Sunitinib, an FDA-approved multi-kinase inhibitor used to treat renal cell carcinoma.[6][10] Isatin-based compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation cascade required for signal transduction.

Mechanism of Action II: Disruption of Microtubule Dynamics

Microtubules are essential for cell division, and agents that interfere with their polymerization or depolymerization are powerful anticancer drugs. Certain isatin-coumarin hybrids and other derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][7]

Mechanism of Action III: Induction of Apoptosis

A primary goal of chemotherapy is to induce programmed cell death (apoptosis) in cancer cells. Isatin derivatives, particularly isatin-hydrazones, achieve this by modulating the expression of apoptosis-related genes.[1][2] They can suppress anti-apoptotic proteins like Bcl-2 and activate effector caspases (e.g., Caspase-3), which are the executioners of apoptosis.[2]

Data Summary: Anticancer Isatin Derivatives

The following table summarizes the activity of several exemplary isatin derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound Class | Specific Derivative Example | Target/Cell Line | IC₅₀ (µM) | Reference |

| Isatin-Hydrazone | Compound 4j (2,6-dihalogen substituted) | MCF-7 (Breast) | 1.51 | [1] |

| Isatin-Hydrazone | Compound 4e | MCF-7 (Breast) | 5.46 | [1] |

| Triazole-Isatin Hybrid | Not specified | Tubulin Polymerization | ~1-5 | [2] |

| Quinoxaline-Isatin Hybrid | Compound 21a | HepG2 (Liver) | 7.5 | [8] |

| Quinoxaline-Isatin Hybrid | Compound 21a | MCF-7 (Breast) | 12.9 | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.[6][9][11]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control. Incubate for the desired exposure period (e.g., 48 or 72 hours).[12]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this MTT solution to each well (final concentration ~0.5 mg/mL).[6][9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6][9]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the purple formazan crystals.[9][11]

-

Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Neuroprotective Activity via Monoamine Oxidase B (MAO-B) Inhibition

Isatin is an endogenous inhibitor of Monoamine Oxidase (MAO), an enzyme critical for the catabolism of neurotransmitters.[13] Isatin derivatives have been extensively developed as selective and potent inhibitors of the MAO-B isoform, which is a key therapeutic target for neurodegenerative disorders like Parkinson's disease.[13][14]

Mechanism of Action

In the brain, MAO-B is responsible for breaking down dopamine. In Parkinson's disease, the loss of dopaminergic neurons leads to motor symptoms. By inhibiting MAO-B, isatin derivatives prevent the degradation of dopamine, thereby increasing its synaptic availability and alleviating symptoms.[13][14] This inhibition can also be neuroprotective by reducing the production of reactive oxygen species (ROS) that are generated during the MAO-catalyzed reaction.[15][16]

Data Summary: Isatin-Based MAO-B Inhibitors

Structure-activity relationship studies have shown that substitutions at the C5 and C6 positions of the isatin ring can significantly enhance MAO-B inhibitory potency and selectivity.[13][17]

| Compound Class | Specific Derivative Example | Target | IC₅₀ (µM) | Reference |

| Benzyloxybenzaldehyde | Compound ISB1 | MAO-B | 0.124 | [14][18] |

| Acylhydrazone | Compound IS7 | MAO-B | 0.082 | [15][16] |

| Acylhydrazone | Compound IS13 | MAO-B | 0.104 | [15][16] |

| Acylhydrazone | Compound IS6 | MAO-B | 0.124 | [15][16] |

| 5-Hydroxyisatin | 5-Hydroxyisatin | MAO-A | 8.4 | [17] |

Experimental Protocol: MAO-B Inhibition (MAO-Glo™ Assay)

The MAO-Glo™ Assay is a highly sensitive, luminescence-based method ideal for HTS of MAO inhibitors.[14]

Principle: The assay uses a luminogenic MAO substrate. When acted upon by MAO, this substrate is converted into luciferin. A second reagent is then added which contains luciferase; this enzyme uses the newly formed luciferin to produce light. The amount of light generated is directly proportional to MAO activity.[14] An inhibitor will reduce the amount of light produced.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 4X working solution of the desired test compounds (isatin derivatives) in the appropriate MAO Reaction Buffer. Prepare a 2X working solution of the MAO-B enzyme.

-

Assay Plate Setup: In a white, opaque 96- or 384-well plate, add 12.5 µL of the 4X luminogenic MAO-B substrate solution to each well.

-

Compound Addition: Add 12.5 µL of the 4X test compound solution to the appropriate wells. For control wells, add 12.5 µL of buffer (Enzyme Control) or a known inhibitor (Inhibitor Control).

-

Enzyme Reaction: Initiate the reaction by adding 25 µL of the 2X MAO-B enzyme solution to each well. Mix briefly on a plate shaker. Incubate at room temperature for 60 minutes.

-

Signal Detection: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.

-

Data Acquisition: Incubate for 20 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.

Antimicrobial and Antifungal Activity

Isatin derivatives have demonstrated broad-spectrum activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi, making them attractive scaffolds for the development of new anti-infective agents to combat antimicrobial resistance.[11]

Mechanism of Action

The exact mechanisms are varied, but some derivatives are proposed to act as inhibitors of essential bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS). Hybridization with other antimicrobial pharmacophores, like thiazole, can enhance potency. Furthermore, complexation with metal ions (e.g., Co(II), Cu(II), Ni(II)) has been shown to improve the antibacterial and antifungal properties of isatin compounds in many cases.[11]

Data Summary: Antimicrobial Isatin Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative Example | Organism | MIC (µg/mL) | Reference |

| Isatin-Thiazole | Compound 7b | E. coli | Potent activity reported | |

| Isatin-Thiazole | Compound 7f | MRSA | Best activity in series | |

| Isatin-Thiazole | Compound 7h | C. albicans | Equivalent to Nystatin | |

| 5-Bromo-Isatin Imidazole | Compound VIIIc | S. aureus | High activity reported |

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This is the gold-standard method for determining the MIC of an antimicrobial agent.[1][4]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that completely inhibits visible growth after a defined incubation period is the MIC.

Step-by-Step Methodology:

-

Inoculum Preparation: Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

-

Compound Dilution: In a sterile 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MH Broth) into wells in columns 2 through 12.[1]

-

Serial Dilution: Prepare a stock solution of the isatin derivative at twice the highest desired concentration. Add 200 µL of this stock to column 1. Transfer 100 µL from column 1 to column 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to column 10, and discard 100 µL from column 10.[1] Column 11 serves as a growth control (no drug), and column 12 serves as a sterility control (no bacteria).

-

Inoculation: Dilute the standardized bacterial suspension from Step 1 into fresh MH Broth so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL. Within 15-30 minutes of standardization, add 100 µL of this final inoculum to wells in columns 1 through 11.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Data Acquisition: Read the plate visually or with a plate reader. The MIC is the lowest concentration well where no visible growth (turbidity) is observed.

Sources

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. maxanim.com [maxanim.com]

- 3. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. atcc.org [atcc.org]

- 7. revvity.com [revvity.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. promega.com [promega.com]

- 14. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 16. MAO-Glo™ Assay Systems [promega.jp]

- 17. promega.com [promega.com]

- 18. AID 314913 - Inhibition of human recombinant VEGFR2 by HTRF assay - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Methylisatin: A Technical Guide to its Therapeutic Potential

Preamble: The Isatin Scaffold - A Foundation of Therapeutic Promise

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, a versatile building block that has given rise to a multitude of derivatives with a broad spectrum of biological activities.[1] This guide focuses on a specific, yet promising, member of this family: 6-methylisatin. While extensive research has been conducted on the isatin class as a whole, this document will collate the available data and provide a forward-looking perspective on the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical nature, plausible mechanisms of action inferred from its parent scaffold, and the experimental pathways to unlock its full therapeutic potential.

The Chemical & Synthetic Landscape of this compound

This compound, with the chemical formula C₉H₇NO₂, is characterized by the fusion of a benzene ring to a five-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups, with a methyl group substitution at the 6-position of the indole ring. This seemingly simple modification can significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its biological activity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| IUPAC Name | 6-methyl-1H-indole-2,3-dione | [2] |

| CAS Number | 1128-47-8 | [2] |

| Appearance | Not explicitly stated for this compound, but isatins are typically orange-red crystalline solids. | [3] |

| Solubility | Not explicitly stated for this compound. Isatin is soluble in hot water and alcohol. | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of isatin and its derivatives can be achieved through various methods, with the Sandmeyer isonitrosoacetanilide isatin synthesis being a classic and adaptable approach.[3] A plausible synthetic route for this compound, adapted from established protocols for isatin synthesis, is outlined below.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic workflow for this compound.

Protocol:

-

Preparation of Isonitroso-4-methylacetanilide:

-

Dissolve chloral hydrate in water.

-

Add a solution of p-toluidine in water containing hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride.

-

Heat the mixture to boiling.

-

Cool the solution to crystallize the isonitroso-4-methylacetanilide.

-

Filter and dry the product.[3]

-

-

Cyclization to this compound:

-

Warm concentrated sulfuric acid to approximately 50°C.

-

Slowly add the dry isonitroso-4-methylacetanilide while maintaining the temperature between 60-70°C.

-

After the addition is complete, heat the mixture to 80°C for about 10 minutes.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated this compound is then filtered, washed, and can be purified by recrystallization.[3]

-

Potential Therapeutic Applications: A Mechanistic Perspective

The therapeutic potential of this compound can be inferred from the extensive research on the isatin scaffold. The primary areas of interest include anticancer, anticonvulsant, antimicrobial, and antiviral activities.

Anticancer Potential

Isatin derivatives have demonstrated significant anticancer activity through various mechanisms.[1] It is plausible that this compound shares some of these mechanisms of action.

Potential Anticancer Mechanisms of this compound

Caption: Plausible anticancer mechanisms of this compound.

-

Inhibition of Protein Kinases: Many isatin derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4] Inhibition of CDKs by this compound could lead to cell cycle arrest and prevent cancer cell proliferation.

-

Disruption of Microtubule Dynamics: Isatins can interfere with tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[1]

-

Induction of Apoptosis: Isatin derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[6][7]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]

Anticonvulsant Potential

Isatin and its derivatives have shown promising anticonvulsant activity in various animal models of epilepsy.[9][10]

Potential Anticonvulsant Mechanisms of this compound

Caption: Postulated anticonvulsant mechanisms of this compound.

-

Modulation of Voltage-Gated Sodium Channels: Some anticonvulsants act by blocking voltage-gated sodium channels, which reduces the repetitive firing of neurons.

-

Enhancement of GABAergic Neurotransmission: Isatin derivatives may enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to a decrease in neuronal excitability.[11][12]

Experimental Protocol: In Vivo Anticonvulsant Evaluation

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for screening anticonvulsant drugs.[11][13]

-

Animal Model: Use adult male Swiss albino mice (20-25 g).

-

Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle.

-

MES Test: After a set time (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

-

scPTZ Test: Inject pentylenetetrazole (a convulsant agent) subcutaneously (e.g., 85 mg/kg). Observe the animals for the onset of clonic and tonic seizures. Protection is defined as the absence of seizures.

-

Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures.[14][15]

Antimicrobial and Antiviral Potential

The isatin scaffold is present in numerous compounds with documented antimicrobial and antiviral activities. This suggests that this compound could also possess such properties. The mechanism often involves the inhibition of essential viral or bacterial enzymes.

Pharmacokinetics and ADMET Profile: A Critical Consideration

Key ADMET Parameters to Evaluate:

-

Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

-

Distribution: Plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

-

Excretion: The route and rate of elimination from the body.

-

Toxicity: Potential for hepatotoxicity, cardiotoxicity, and mutagenicity.

Future Directions and Conclusion

This compound represents a molecule of significant interest within the broader, therapeutically rich family of isatins. While this guide has synthesized the available information and provided a framework for its further investigation, it is crucial to underscore the need for direct experimental validation.

Key Future Research Areas:

-

Definitive Synthesis and Characterization: Elucidation and publication of a detailed, optimized synthetic protocol for this compound.

-

In-depth Biological Screening: Comprehensive evaluation of its anticancer, anticonvulsant, antimicrobial, and antiviral activities using a panel of relevant in vitro and in vivo models.

-

Mechanistic Studies: Identification of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Thorough ADMET studies to assess its drug-like properties.

References

- The isatin scaffold: a privileged structure in medicinal chemistry. Drug Discov Today.

- Synthesis of phenyl-6-methyl is

- Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Deriv

- ED50 – Knowledge and References. Taylor & Francis.

- Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. J Med Chem.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods Mol Biol.

- Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. Am J Pharmacol Sci.

- Anticonvulsant and Sedative-Hypnotic Activities of N-Acetyl / Methyl Isatin Deriv

- Anticonvulsant activity of novel 1-(morpholinomethyl)

- (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4...

- Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA.

- Synthesis, in silico, in vitro and in vivo evaluations of isatin aroylhydrazones as highly potent anticonvulsant agents.

- Anticonvulsant and Sedative-Hypnotic Activities of N-Acetyl / Methyl Isatin Derivatives.

-

IC50 values of16 and cisplatin determined for the three cell lines. ResearchGate.

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)

- 6-Methylis

- Is

- (PDF) Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models And Its Effect on Brain GABA Levels in Mice.

- 7-Methylisatin | High-Purity Research Compound. Benchchem.

- Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.

- CAS 1127-59-9: 7-Methylis

- MTT Cell Assay Protocol. T. Horton.

- ADMET profile and virtual screening of plant and microbial natural metabolites as SARS-CoV-2 S1 glycoprotein receptor binding domain and main protease inhibitors. Microb Cell Fact.

- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Int J Mol Sci.

- Inhibitory Concentrations IC 50 of Compounds 3 and 6 on Different Cell Lines a.

- MTT Assay Protocol for Cell Viability and Prolifer

- Efficient and environmentally sustainable domino protocol for the synthesis of diversified dispiroheterocycles using 1-Butyl-3-m. Chemical Review and Letters.

- 6-Methyl-1H-indole-2,3-dione | C9H7NO2. PubChem.

- Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves. Future Journal of Pharmaceutical Sciences.

- Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega.

- View of ADMET-informatics, Pharmacokinetics, Drug-likeness and Medicinal Chemistry of Bioactive Compounds of Physalis minima Ethanolic Leaf Extract (PMELE) as a Potential Source of Natural Lead Molecules for Next Generation Drug Design, Development and Therapies. Journal of Drug Delivery and Therapeutics.

- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceuticals (Basel).

- QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl)

- In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Front Chem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound 97% | CAS: 1128-47-8 | AChemBlock [achemblock.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dojindo.com [dojindo.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]